

# A Guide to the Spectroscopic Identification of Chloromethane

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## Compound of Interest

Compound Name: Methyl, chloro-

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core spectroscopic techniques for the identification and characterization of chloromethane ( $\text{CH}_3\text{Cl}$ ). It is designed to serve as a comprehensive resource for researchers, scientists, and professionals in drug development and related fields who require accurate and reliable methods for the analysis of this compound. The following sections detail the principles, experimental protocols, and data interpretation for Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

## Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying functional groups and molecular structures by measuring the absorption of infrared radiation by a sample. The vibrational modes of chloromethane's chemical bonds absorb IR radiation at specific frequencies, resulting in a unique spectral fingerprint.

## Key Vibrational Modes

The primary vibrational modes for chloromethane involve C-H stretching, C-H bending, and C-Cl stretching. The presence of two stable chlorine isotopes,  $^{35}\text{Cl}$  and  $^{37}\text{Cl}$ , leads to the observation of distinct absorption bands for each isotopologue ( $\text{CH}_3^{35}\text{Cl}$  and  $\text{CH}_3^{37}\text{Cl}$ ). Recent high-resolution studies have focused on the  $\nu_3$  (C-Cl stretch) and  $\nu_6$  ( $\text{CH}_3$  rock) bands in the  $650\text{--}1130\text{ cm}^{-1}$  range.<sup>[1][2]</sup>

## Quantitative IR Data

The following table summarizes the key infrared absorption bands for chloromethane.

Vibrational Mode	CH <sub>3</sub> <sup>35</sup> Cl Wavenumber (cm <sup>-1</sup> )	CH <sub>3</sub> <sup>37</sup> Cl Wavenumber (cm <sup>-1</sup> )	Intensity
$\nu_1$ (a <sub>1</sub> ) - CH <sub>3</sub> sym. stretch	2967.78	-	Medium
$\nu_4$ (e) - CH <sub>3</sub> asym. stretch	3041.8	-	-
$\nu_2$ (a <sub>1</sub> ) - CH <sub>3</sub> sym. deform.	1354.9	-	-
$\nu_5$ (e) - CH <sub>3</sub> asym. deform.	1454.6	-	-
$\nu_3$ (a <sub>1</sub> ) - C-Cl stretch	~732	~727	Strong
$\nu_6$ (e) - CH <sub>3</sub> rock	~1015	~1015	Medium

Data sourced from NIST Chemistry WebBook and high-resolution spectroscopic studies.[\[1\]](#)[\[3\]](#)

## Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy

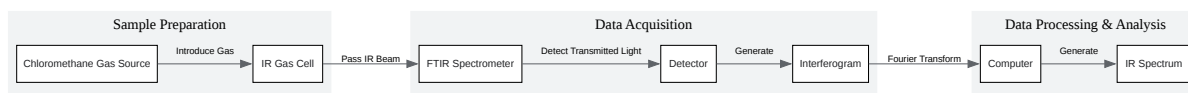
A common method for obtaining an infrared spectrum of chloromethane is through gas-phase Fourier Transform Infrared (FTIR) spectroscopy.

Methodology:

- **Sample Preparation:** Gaseous chloromethane is introduced into a gas cell with IR-transparent windows (e.g., KBr or NaCl). The pressure of the gas is typically a few hundred mmHg, and it may be diluted with an inert gas like nitrogen to a total pressure of around 600 mmHg.[\[4\]](#)

- **Instrumentation:** A Fourier Transform Spectrometer is used. The instrument parameters, such as the type of grating and the spectral resolution, are selected based on the desired level of detail.<sup>[4]</sup>
- **Data Acquisition:** The infrared beam is passed through the gas cell, and the transmitted light is detected. An interferogram is generated by the movement of a mirror within the spectrometer.
- **Data Processing:** A Fourier transform is applied to the interferogram to obtain the infrared spectrum, which is a plot of absorbance or transmittance versus wavenumber ( $\text{cm}^{-1}$ ).

## Experimental Workflow: FTIR Spectroscopy of Chloromethane



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Caption: Workflow for FTIR analysis of chloromethane.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, such as hydrogen ( $^1\text{H}$ ) and carbon ( $^{13}\text{C}$ ), within a molecule.

### $^1\text{H}$ NMR Spectroscopy

The  $^1\text{H}$  NMR spectrum of chloromethane is characterized by a single peak due to the three equivalent protons.

### Quantitative $^1\text{H}$ NMR Data

Parameter	Value	Solvent
Chemical Shift ( $\delta$ )	~3.05 ppm	CCl <sub>4</sub>
$^1J(^{13}\text{C}-^1\text{H})$ Coupling Constant	~150 Hz	CCl <sub>4</sub>

Data sourced from ChemicalBook and other spectroscopic resources.[\[5\]](#)

The presence of  $^{35}\text{Cl}$  and  $^{37}\text{Cl}$  isotopes can cause a small, often unresolved, splitting or broadening of the proton signal.[\[6\]](#)[\[7\]](#)

## $^{13}\text{C}$ NMR Spectroscopy

The  $^{13}\text{C}$  NMR spectrum of chloromethane shows a single resonance for the carbon atom.

### Quantitative $^{13}\text{C}$ NMR Data

Parameter	Value
Chemical Shift ( $\delta$ )	~25.1 ppm

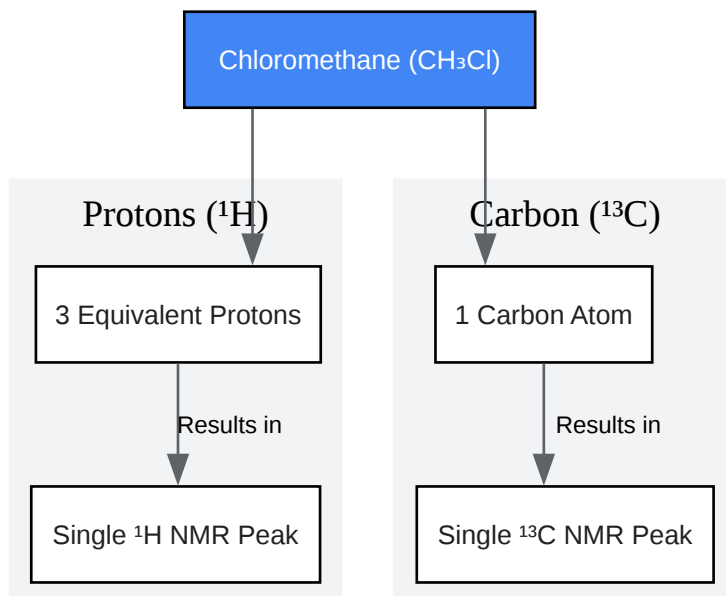
Note: The exact chemical shift can vary slightly depending on the solvent used.

## Experimental Protocol: NMR Spectroscopy

Methodology:

- **Sample Preparation:** A solution of chloromethane is prepared in a deuterated solvent (e.g., chloroform-d,  $\text{CDCl}_3$ , or carbon tetrachloride,  $\text{CCl}_4$ ) in a standard NMR tube.
- **Instrumentation:** A high-field NMR spectrometer (e.g., 300 MHz or higher) is used. The instrument is tuned to the appropriate frequency for  $^1\text{H}$  or  $^{13}\text{C}$  nuclei.
- **Data Acquisition:** The sample is placed in the magnet, and a series of radiofrequency pulses are applied. The resulting free induction decay (FID) signal is recorded.
- **Data Processing:** A Fourier transform is applied to the FID to obtain the NMR spectrum, which plots signal intensity versus chemical shift (in ppm).

## Logical Relationship: NMR Signal and Molecular Structure



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Caption: Relationship between chloromethane's structure and its NMR signals.

## Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio ( $m/z$ ) of ions. It is highly effective for determining the molecular weight and elemental composition of a compound.

### Molecular Ion Peaks

The mass spectrum of chloromethane is distinguished by the presence of two molecular ion peaks due to the natural isotopic abundance of chlorine: approximately 75.8%  $^{35}\text{Cl}$  and 24.2%  $^{37}\text{Cl}$ . This results in a characteristic 3:1 intensity ratio for the molecular ion peaks.[8][9]

## Quantitative Mass Spectrometry Data

Ion	m/z	Relative Intensity
$[\text{CH}_3^{35}\text{Cl}]^+$	50	~100% (Base Peak)
$[\text{CH}_3^{37}\text{Cl}]^+$	52	~33%

The molecular weight of chloromethane is approximately 50.49 amu.[\[10\]](#)

## Fragmentation Pattern

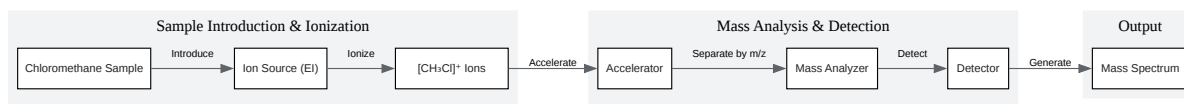
Electron ionization (EI) mass spectrometry can cause the chloromethane molecule to fragment. Common fragments and their corresponding m/z values are also observed in the spectrum.

## Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

Methodology:

- **Sample Introduction:** A small amount of gaseous or liquid chloromethane is introduced into the high-vacuum source of the mass spectrometer.
- **Ionization:** The sample molecules are bombarded with a high-energy electron beam, causing the ejection of an electron and the formation of a positively charged molecular ion ( $\text{M}^+$ ).
- **Acceleration:** The newly formed ions are accelerated by an electric field.
- **Mass Analysis:** The accelerated ions are passed through a magnetic or electric field, which separates them based on their mass-to-charge ratio.
- **Detection:** The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.

## Experimental Workflow: EI-MS of Chloromethane



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Caption: Workflow for EI-MS analysis of chloromethane.

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